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Compound of Interest

Compound Name: YK-4-279

Cat. No.: B611886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-YK-4-279, a targeted inhibitor of the

EWS-FLI1 oncoprotein, with other therapeutic alternatives for Ewing sarcoma. We present

supporting experimental data, detailed methodologies, and visual representations of key

biological pathways and experimental workflows to facilitate an objective evaluation of (S)-YK-
4-279's specificity and performance.

Executive Summary
(S)-YK-4-279 is the active enantiomer of the racemic compound YK-4-279 and demonstrates

high specificity for the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma. It functions by

disrupting the critical interaction between EWS-FLI1 and RNA Helicase A (RHA), thereby

inhibiting the transcriptional activity of EWS-FLI1 and inducing apoptosis in Ewing sarcoma

cells.[1][2] The inactive (R)-enantiomer shows no significant activity, highlighting the specific

molecular interaction of the (S)-form. This guide compares the in vitro efficacy of (S)-YK-4-279
with its racemic parent compound and other inhibitors targeting the EWS-FLI1 pathway, such

as TK-216, mithramycin, and the BET bromodomain inhibitor JQ1.
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Compound Assay
Cell
Line/System

IC50 Reference

(S)-YK-4-279

NR0B1

Luciferase

Reporter

COS-7 (EWS-

FLI1 transfected)
0.75 µM [1]

Racemic YK-4-

279

NR0B1

Luciferase

Reporter

COS-7 (EWS-

FLI1 transfected)
0.96 µM [1]

(R)-YK-4-279

NR0B1

Luciferase

Reporter

COS-7 (EWS-

FLI1 transfected)

No significant

inhibition
[1]

(S)-YK-4-279

EWS-FLI1/RHA

Co-IP

Densitometry

TC32 1.8 µM [1]

Racemic YK-4-

279

EWS-FLI1/RHA

Co-IP

Densitometry

TC32 4.9 µM [1]

Table 2: Comparative Cytotoxicity of EWS-FLI1 Pathway
Inhibitors in Ewing Sarcoma Cell Lines
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Inhibitor Cell Line IC50 Reference

Racemic YK-4-279 TC32 0.5 - 2 µM [3]

Racemic YK-4-279 TC71 0.5 - 2 µM [3]

(-)-TK216 (active

enantiomer)
Ewing Sarcoma Cells 0.26 µM [4]

(+)-TK216 (inactive

enantiomer)
Ewing Sarcoma Cells 14.57 µM [4]

TK216 A4573

Dose-dependent

inhibition (0.03-0.5

µM)

[5]

Mithramycin CHLA-10 9.11 nM [6]

Mithramycin TC205 4.32 nM [6]

JQ1 CHP100 < 100 nM [7]

JQ1 TC71 < 100 nM [7]

JQ1 5838 < 100 nM [7]

JQ1 TC32 ~200 nM [7]

JQ1 A673 ~700 nM [7]

JQ1 CHLA-10 0.23 µM [8][9]

JQ1 CADO-ES1 0.16 µM [8][9]

JQ1 SK-N-MC 0.21 µM [8][9]

JQ1 RD-ES 0.26 µM [8][9]
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Mechanism of (S)-YK-4-279 Action
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Caption: (S)-YK-4-279 disrupts the EWS-FLI1/RHA interaction.
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Co-Immunoprecipitation Workflow

Cell Lysis & Protein Extraction

Immunoprecipitation

Washing & Elution

Analysis

1. Culture Ewing Sarcoma Cells

2. Treat with (S)-YK-4-279 or control

3. Lyse cells in cold RIPA buffer

4. Centrifuge to pellet debris

5. Collect supernatant (lysate)

6. Pre-clear lysate with Protein A/G beads

7. Incubate with anti-FLI1 antibody

8. Add Protein A/G beads to capture complex

9. Wash beads to remove non-specific proteins

10. Elute protein complexes

11. Separate proteins by SDS-PAGE

12. Western Blot for EWS-FLI1 and RHA

Click to download full resolution via product page

Caption: Workflow for EWS-FLI1 and RHA co-immunoprecipitation.
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Luciferase Reporter Assay Workflow

1. Co-transfect cells with
EWS-FLI1 and NR0B1-luciferase reporter plasmids

2. Treat cells with (S)-YK-4-279 or control

3. Incubate for 24-48 hours

4. Lyse cells

5. Add luciferase assay reagent

6. Measure luminescence

7. Analyze data to determine
EWS-FLI1 transcriptional activity

Click to download full resolution via product page

Caption: Workflow for EWS-FLI1 transcriptional activity assay.
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Co-Immunoprecipitation of EWS-FLI1 and RHA
This protocol details the procedure to assess the interaction between EWS-FLI1 and RHA in

the presence of (S)-YK-4-279.

Materials:

Ewing sarcoma cell lines (e.g., TC32, A673)

(S)-YK-4-279 and vehicle control (e.g., DMSO)

Cold PBS

RIPA lysis buffer (with protease and phosphatase inhibitors)

Anti-FLI1 antibody

Anti-RHA antibody

Protein A/G agarose beads

SDS-PAGE gels and Western blot reagents

Procedure:

Cell Culture and Treatment: Culture Ewing sarcoma cells to 70-80% confluency. Treat cells

with the desired concentrations of (S)-YK-4-279 or vehicle control for the specified duration

(e.g., 18 hours).

Cell Lysis: Wash cells twice with ice-cold PBS. Add cold RIPA lysis buffer and scrape the

cells. Incubate on ice for 30 minutes with periodic vortexing.

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the

supernatant to a new pre-chilled tube.

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C

with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
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Immunoprecipitation: Add the primary antibody (anti-FLI1) to the pre-cleared lysate and

incubate overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours

at 4°C with gentle rotation.

Washing: Pellet the beads by centrifugation and wash three times with cold lysis buffer to

remove non-specifically bound proteins.

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute

the protein complexes.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF

membrane. Probe the membrane with anti-FLI1 and anti-RHA antibodies to detect the

immunoprecipitated EWS-FLI1 and co-immunoprecipitated RHA, respectively.

NR0B1 Luciferase Reporter Assay for EWS-FLI1
Transcriptional Activity
This assay quantifies the transcriptional activity of EWS-FLI1 by measuring the expression of a

luciferase reporter gene under the control of the EWS-FLI1 target gene promoter, NR0B1.[10]

[11]

Materials:

COS-7 or a suitable cell line

EWS-FLI1 expression plasmid

NR0B1 promoter-luciferase reporter plasmid

Renilla luciferase control plasmid (for normalization)

Transfection reagent (e.g., FuGENE 6)

(S)-YK-4-279 and vehicle control

Dual-Luciferase Reporter Assay System
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Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency

at the time of transfection.

Transfection: Co-transfect the cells with the EWS-FLI1 expression plasmid, the NR0B1-

luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable

transfection reagent according to the manufacturer's protocol.

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing

various concentrations of (S)-YK-4-279 or vehicle control.

Incubation: Incubate the cells for an additional 24-48 hours.

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in

the Dual-Luciferase Reporter Assay System.

Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the

luciferase assay reagent II (for firefly luciferase) and measure the luminescence.

Subsequently, add the Stop & Glo® Reagent (to quench the firefly luciferase and activate the

Renilla luciferase) and measure the luminescence again.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Calculate the relative luciferase activity compared to the vehicle-treated control to

determine the effect of (S)-YK-4-279 on EWS-FLI1 transcriptional activity.

WST-1 Cytotoxicity Assay
This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt

WST-1 by mitochondrial dehydrogenases in viable cells.[12][13][14][15]

Materials:

Ewing sarcoma cell lines

(S)-YK-4-279 and other inhibitors
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96-well cell culture plates

WST-1 reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of

culture medium per well.

Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium

containing various concentrations of the test compounds to the respective wells. Include a

vehicle-only control.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a

humidified 5% CO2 atmosphere.

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time may

need to be optimized depending on the cell type and density.

Absorbance Measurement: Shake the plate for 1 minute on a shaker and then measure the

absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated

control. Determine the IC50 value, the concentration of the compound that causes 50%

inhibition of cell growth.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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